molecular formula C16H16N2O3S B2459036 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea CAS No. 1448130-46-8

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea

Cat. No. B2459036
CAS RN: 1448130-46-8
M. Wt: 316.38
InChI Key: BBGNKLQZNLXLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Directed Lithiation of Urea Derivatives

Research on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has shown that these compounds can undergo selective lithiation, leading to high yields of substituted products. This process highlights the utility of urea derivatives in synthetic organic chemistry, providing a pathway to functionalize compounds for further chemical transformations (Smith et al., 2013).

Neuropeptide Y5 Receptor Antagonists

Urea derivatives have been identified as potent antagonists of the neuropeptide Y5 (NPY5) receptor, suggesting their potential in developing treatments for conditions related to this receptor's activity. The structure-activity relationship studies of trisubstituted phenyl urea derivatives have led to compounds with significant in vitro potency, demonstrating the medicinal chemistry applications of these compounds (Fotsch et al., 2001).

Acetylcholinesterase Inhibitors

A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized to assess their antiacetylcholinesterase activity. This research underlines the importance of urea derivatives in the search for new therapeutic agents, particularly for treating diseases like Alzheimer's by inhibiting acetylcholinesterase (Vidaluc et al., 1995).

High-Performance Liquid Chromatography (HPLC)

The development of fluorogenic labeling reagents based on urea derivatives for HPLC analysis of biologically important thiols showcases the application of these compounds in analytical chemistry. Such developments enhance the detection and quantification of thiols, crucial for various biochemical and clinical analyses (Gatti et al., 1990).

properties

IUPAC Name

1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-20-13-7-2-3-8-14(13)21-11-5-4-10-17-16(19)18-15-9-6-12-22-15/h2-3,6-9,12H,10-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGNKLQZNLXLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea

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